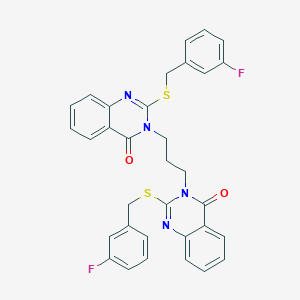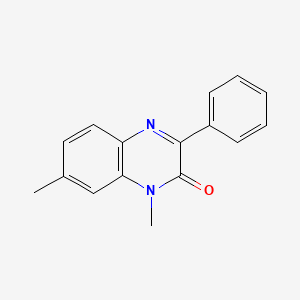
3,3'-(propane-1,3-diyl)bis(2-((3-fluorobenzyl)thio)quinazolin-4(3H)-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3'-(propane-1,3-diyl)bis(2-((3-fluorobenzyl)thio)quinazolin-4(3H)-one), also known as FPDI, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FPDI belongs to the class of quinazolinone derivatives and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
This compound is part of a broader class of chemicals studied for their unique structural properties and potential applications in material science and pharmaceuticals. While the specific compound has limited direct references, research in related compounds provides insight into its potential applications and characteristics. For example, studies on similar quinazolinone derivatives highlight their synthesis, structural characterization, and potential as scaffolds in the development of new materials and bioactive molecules. One such study focused on the synthesis and structural characterization of bis(quinazolin)disulfide derivatives, showcasing the diverse synthetic pathways and crystal structures these compounds can exhibit (Rimaz et al., 2009).
Supramolecular Chemistry and Material Science
Research on bis(benzimidazole) derivatives and their interaction with aromatic carboxylic acids to form cocrystals emphasizes the importance of these compounds in supramolecular chemistry. These interactions often lead to the formation of complex 3D supramolecular structures, which have implications for material science, particularly in the development of novel materials with specific photoluminescence properties or molecular recognition capabilities (Cui et al., 2017).
Photocatalytic and Fluorescent Properties
The structural complexity and versatility of quinazolinone derivatives also lend themselves to studies in photocatalytic activities and fluorescence. For instance, coordination polymers constructed from bis(thiabendazole) and dicarboxylate linkers have been investigated for their fluorescence and photocatalytic properties. Such materials are explored for environmental applications, including the degradation of organic pollutants and sensing of metal ions (Huan et al., 2016).
Potential Bioactive Applications
While direct applications in bioactivity were not the focus of the queried studies, the structural motifs present in 3,3'-(propane-1,3-diyl)bis(quinazolinone derivatives) are often explored for their biological activity. Compounds with similar structures have been synthesized and assessed for their antimicrobial properties, suggesting potential areas of research where these compounds could be investigated for bioactive applications (Agh-Atabay et al., 2003).
Propiedades
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-3-[3-[2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H26F2N4O2S2/c34-24-10-5-8-22(18-24)20-42-32-36-28-14-3-1-12-26(28)30(40)38(32)16-7-17-39-31(41)27-13-2-4-15-29(27)37-33(39)43-21-23-9-6-11-25(35)19-23/h1-6,8-15,18-19H,7,16-17,20-21H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQAWTGYGNMAFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)F)CCCN4C(=O)C5=CC=CC=C5N=C4SCC6=CC(=CC=C6)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H26F2N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(3-Fluorophenyl)methyl]sulfanyl}-3-[3-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)propyl]-3,4-dihydroquinazolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyclopentyl-1-{4-[6-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}ethan-1-one](/img/structure/B2742732.png)
![5-bromo-2-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2742733.png)
![3-[2-(3-Azidopropoxy)ethoxy]propan-1-ol](/img/structure/B2742734.png)




![N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2742744.png)

![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2742748.png)
![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[4-(dimethylamino)phenyl]methanone](/img/structure/B2742749.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4,4,4-trifluoro-N-methylbutanamide](/img/structure/B2742752.png)